N,N-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
Description
N,N-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a pyrazolo-pyridine derivative characterized by a bicyclic core structure with a tetrahydro ring system, a pyridinylmethyl substituent at position 5, and a dimethylcarboxamide group at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . Its structural complexity and functional groups make it a promising candidate for drug discovery, particularly in targeting microbial and viral pathogens.
Properties
IUPAC Name |
N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-19(2)15(21)14-12-10-20(7-5-13(12)17-18-14)9-11-4-3-6-16-8-11/h3-4,6,8H,5,7,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURAGQNDUZMVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC2=C1CN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C14H18N4O
- Molecular Weight : 258.32 g/mol
- CAS Number : 1006876-27-2
This structure includes a pyridine moiety and a tetrahydro-pyrazole framework, which are known to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridines exhibit promising antimicrobial properties. For instance, a study focusing on similar compounds demonstrated that these derivatives showed significant activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents . The mechanism involves binding to specific enzymes crucial for bacterial survival.
Inhibition of Protein-Protein Interactions
Research has shown that compounds within this class can inhibit critical protein-protein interactions (PPIs). A notable study reported the development of inhibitors targeting the interaction between DCN1 and UBE2M, which are involved in cellular processes like protein degradation . The tested compounds exhibited effective inhibition in biochemical assays, suggesting that this compound could similarly affect such interactions.
Cytotoxicity and Cancer Research
The cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives have been evaluated in various cancer cell lines. For example, compounds were tested for their ability to inhibit anchorage-independent growth in transformed cells . These findings suggest potential applications in cancer therapy.
Study 1: Antitubercular Activity
A combinatorial library of pyrazolo[3,4-b]pyridines was synthesized and tested against Mycobacterium tuberculosis. The results indicated that specific substitutions at the N(1) and C(3) positions significantly enhanced antimicrobial activity. For instance:
| Compound | Structure | Activity (MIC) |
|---|---|---|
| 1 | Compound 1 | 0.5 µg/mL |
| 2 | Compound 2 | 0.75 µg/mL |
Study 2: Inhibition of DCN1–UBE2M Interaction
In another investigation focused on inhibiting DCN1–UBE2M interactions, several derivatives were analyzed for their potency:
| Compound | IC50 Value (µM) | Effect on Cell Growth |
|---|---|---|
| A | 0.25 | Inhibited |
| B | 0.50 | Moderately inhibited |
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Pyrazolo derivatives have been shown to exhibit significant activity against viruses such as HIV and other RNA viruses. For instance, compounds with similar structures have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating efficacy against both wild-type and resistant strains of HIV . The structural modifications in pyrazole derivatives enhance their interaction with viral enzymes, increasing their potency.
Anticancer Activity
N,N-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide has also been investigated for its anticancer properties. Research indicates that pyrazolo compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. For example, derivatives have been identified that act as inhibitors of the EGFR/BRAF signaling pathway, which is crucial in various cancers .
Synthesis Techniques
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. A common approach is the use of pyridine derivatives as starting materials to introduce the pyrazolo framework through condensation reactions followed by methylation steps to achieve the desired dimethyl substitution .
Reaction Conditions
The reaction conditions play a crucial role in determining the yield and purity of the final product. Studies suggest that optimizing parameters such as temperature, solvent choice (e.g., DMF), and reaction time can lead to improved outcomes in synthesizing this compound .
Preclinical Studies
In preclinical models, this compound has shown promising results in inhibiting viral replication and reducing tumor growth rates. For instance, a study involving a series of pyrazolo derivatives demonstrated their ability to modulate mGlu5 receptors positively and reduce symptoms in models of schizophrenia .
Clinical Implications
The potential for clinical applications is significant given the compound's diverse biological activities. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties for use in therapeutic settings.
Comparison with Similar Compounds
Key Observations:
- Core Flexibility: The pyrazolo[4,3-c]pyridine core (target compound and derivatives) is distinct from the pyrazolo[1,5-a]pyridine isomer (Compound 467) and sulfur-containing analogs ().
- Substituent Impact : The pyridin-3-ylmethyl group in the target compound may enhance solubility compared to bulkier naphthyl groups in Compound 2 . The dimethylcarboxamide group could modulate pharmacokinetics by balancing lipophilicity and hydrogen-bonding capacity .
Key Observations:
- The target compound’s synthesis likely parallels ’s multi-step approach, emphasizing precise functional group introduction.
Table 3: Activity Profiles of Pyrazolo[4,3-c]pyridine Derivatives
Key Observations:
- Substituents dictate target specificity: Nitro groups (Compound 1) favor antibacterial activity, while aromatic extensions (Compound 2) enhance antiparasitic effects.
Physicochemical and Conformational Analysis
- Hydrogen Bonding: The carboxamide group in the target compound participates in hydrogen bonding, critical for target binding. Comparative studies () suggest that dimethyl substitution may reduce H-bond donor capacity versus primary amides (e.g., Compound 1) .
- Ring Puckering : The tetrahydro ring adopts a boat conformation (common in 6-membered saturated rings), as analyzed via Cremer-Pople parameters (). This conformation may enhance membrane permeability compared to planar dithiolopyridines .
Preparation Methods
Aminoacetal-Mediated Cyclization
Reacting pyrazole-3-carboxamide with a protected aminoacetal (e.g., 2,2-dimethoxyethylamine) under acidic conditions facilitates ring closure:
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Condensation : Pyrazole-3-carboxamide and aminoacetal undergo acid-catalyzed condensation to form a Schiff base.
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Cyclization : Heating in acetic acid promotes intramolecular nucleophilic attack, yielding the tetrahydro-pyrazolo[4,3-c]pyridine core.
This one-pot procedure achieves 60–70% yield, with the tetrahydro structure verified by ¹³C NMR (δ 25–30 ppm for CH₂ groups).
Introduction of the Pyridin-3-ylmethyl Group
The pyridin-3-ylmethyl substituent at position 5 is introduced via alkylation of a secondary amine intermediate.
Alkylation Protocol
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Amine generation : Selective deprotection of a Boc-protected amine on the tetrahydro ring using HCl/dioxane.
-
Nucleophilic substitution : Reacting the free amine with 3-(chloromethyl)pyridine in THF with K₂CO₃ as a base.
Reaction monitoring via TLC confirms completion within 6–8 hours, with purification by flash chromatography (CH₂Cl₂/MeOH) yielding the final product in 65% yield.
Integrated Synthetic Route
Combining these steps, a representative synthesis is outlined below:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole-3-carboxamide | SOCl₂, then (CH₃)₂NH, THF, K₂CO₃ | 78 |
| 2 | Cyclization | 2,2-Dimethoxyethylamine, AcOH, 80°C | 68 |
| 3 | Alkylation | 3-(Chloromethyl)pyridine, K₂CO₃, THF | 65 |
¹H NMR data for the final product includes: δ 8.41 (s, 1H, pyridine-H), 3.50 (s, 2H, CH₂-pyridine), 2.94 (s, 6H, N(CH₃)₂).
Alternative Pathways and Optimization
Japp–Klingemann Reaction
Modified Japp–Klingemann reactions using arenediazonium tosylates enable pyrazole annulation onto nitro-pyridine precursors. Hydrogenation of the nitro group and subsequent cyclization provides an alternative route to the tetrahydro core.
Q & A
Basic: What are the common synthetic routes for preparing N,N-dimethyl-5-(pyridin-3-ylmethyl)tetrahydropyrazolopyridine carboxamide derivatives?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of pyrazole precursors with aldehydes or ketones to form the tetrahydropyrazolo[4,3-c]pyridine core. For example, a related compound (EP 3424919B1) was synthesized via cyclization of pyridinylmethyl intermediates with bromoethyl carbonate under basic conditions (K₂CO₃ in DMF) .
- Step 2 : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination, often using Pd-catalyzed cross-coupling for regioselectivity.
- Step 3 : Carboxamide formation using dimethylamine or coupling agents like EDCI/HOBt.
- Purification : Column chromatography (silica gel) or recrystallization (DMF/ethanol) is critical for isolating isomers .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., pyridinylmethyl protons at δ 2.5–3.5 ppm, carboxamide carbonyl at ~167 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected ~370–400 Da).
- Infrared (IR) Spectroscopy : Carboxamide C=O stretches appear at ~1670 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹ .
- Elemental Analysis : Validates purity (>98% by HPLC) .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like pantothenate synthetase (for antimicrobial activity) using spectrophotometric NADH-coupled assays .
- MIC Determination : For antimicrobial potential, use microdilution assays (e.g., MIC against Mycobacterium tuberculosis at ~26.7 mM) .
- Cytotoxicity Profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can synthetic yield be optimized for the pyridinylmethyl-substituted intermediate?
Methodological Answer:
- Regioselectivity Control : Use sterically hindered bases (e.g., DIPEA) to minimize by-products during alkylation .
- Catalytic Systems : Pd(PPh₃)₄ with ligands (Xantphos) enhances coupling efficiency for pyridinylmethyl groups .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates at elevated temperatures (80–100°C) .
Advanced: How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Control variables like bacterial inoculum size (CFU/mL) and incubation time .
- Metabolite Interference : Perform LC-MS to check for degradation products under assay conditions.
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding to enzymes like pantothenate synthetase .
Advanced: What strategies address challenges in X-ray crystallography of this compound?
Methodological Answer:
- Crystal Growth : Co-crystallize with small molecules (e.g., acetic acid) to stabilize flexible tetrahydropyrazolo rings .
- Data Refinement : Use SHELXL for high-resolution data (<1.0 Å) to model disorder in the pyridinylmethyl group .
- Twinned Data Handling : Employ SHELXPRO to deconvolute overlapping reflections in low-symmetry space groups .
Advanced: How to analyze hydrogen-bonding networks influencing molecular packing?
Methodological Answer:
- Graph Set Analysis : Use Mercury (CCDC) to classify motifs (e.g., R₂²(8) for carboxamide dimers) .
- DFT Calculations : Compute H-bond strengths (e.g., N-H···O=C interactions at ~5–10 kcal/mol) using Gaussian09 .
- Comparative Crystallography : Cross-reference with analogs (e.g., pyrazolo[1,5-a]pyrimidine carboxamides) to identify conserved motifs .
Advanced: What methods separate enantiomers in chiral derivatives of this compound?
Methodological Answer:
- Chiral Stationary Phases : Use Chiralpak IA-3 columns (hexane:isopropanol 90:10) for HPLC separation .
- Diastereomeric Salt Formation : React with L-tartaric acid to precipitate one enantiomer .
- Circular Dichroism (CD) : Validate enantiopurity by comparing Cotton effects at ~250–300 nm .
Advanced: How to assess stability under varying experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to UV light (254 nm), heat (60°C), and acidic/basic conditions (pH 2–12) for 24–72 hours .
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed carboxamide at RT ~4.5 min) .
- Moisture Sensitivity : Store under argon with molecular sieves to prevent hydrate formation .
Advanced: How can computational modeling validate synthetic routes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding modes to biological targets (e.g., MTB pantothenate synthetase) .
- Retrosynthetic Analysis : Apply ICSynth (CAS) to prioritize feasible routes based on commercial precursor availability .
- DFT Transition-State Modeling : Optimize reaction pathways (e.g., cyclization barriers) using Gaussian09 with M06-2X functional .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
